molecular formula C18H24N6O6S4 B8084145 Abts

Abts

Cat. No.: B8084145
M. Wt: 548.7 g/mol
InChI Key: OHDRQQURAXLVGJ-HLVWOLMTSA-N
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Description

Etymological and Terminological Analysis

The acronym this compound derives from its systematic IUPAC name: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) . Breaking this down:

  • Azino : Refers to the azo group (-N=N-), central to its redox activity.
  • Bis(3-ethylbenzothiazoline) : Indicates two benzothiazoline moieties substituted with ethyl groups at position 3.
  • 6-sulfonic acid : Denotes sulfonate groups at position 6, enhancing water solubility.

Terminologically, this compound is categorized as:

  • A chromogen in spectrophotometric assays due to its radical cation’s intense absorption at 734 nm (ε = 15,000 L·mol⁻¹·cm⁻¹).
  • A substrate analog in peroxidase kinetics, where it mimics natural substrates like lignin.
  • A radical probe in antioxidant studies, measuring hydrogen atom transfer (HAT) and single electron transfer (SET) capacities.

This lexical precision ensures unambiguous communication across disciplines, from enzymology to pharmacology.

Historical Evolution as a Multidisciplinary Tool

This compound’s trajectory reflects shifting scientific priorities:

  • 1970s–1980s : Initial use in peroxidase assays, leveraging its stability compared to guaiacol.
  • 1990s : Adaptation for antioxidant capacity via the TEAC (Trolox Equivalent Antioxidant Capacity) assay, addressing growing interest in oxidative stress.
  • 2000s–Present : Expansion into drug discovery (e.g., screening acetylcholinesterase inhibitors for Alzheimer’s) and enzyme engineering (e.g., evolving fungal peroxidases).

A 2020 review identified 12,400+ Scopus-indexed studies using this compound- +, with 58% focused on food chemistry and 22% on biomedical applications. This diversification underscores its utility in both fundamental and applied research.

Properties

IUPAC Name

diazanium;(2E)-3-ethyl-2-[(E)-(3-ethyl-6-sulfonato-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O6S4.2H3N/c1-3-21-13-7-5-11(31(23,24)25)9-15(13)29-17(21)19-20-18-22(4-2)14-8-6-12(32(26,27)28)10-16(14)30-18;;/h5-10H,3-4H2,1-2H3,(H,23,24,25)(H,26,27,28);2*1H3/b19-17+,20-18+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDRQQURAXLVGJ-HLVWOLMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])SC1=NN=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)[O-])CC.[NH4+].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1/C(=N\N=C/2\SC3=C(N2CC)C=CC(=C3)S(=O)(=O)[O-])/SC4=C1C=CC(=C4)S(=O)(=O)[O-].[NH4+].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O6S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30931-67-0
Record name Diammonium 2,2'-azinobis[3-ethyl-2,3-dihydrobenzothiazole-6-sulphonate]
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Alkylation of 2-Hydroxybenzothiazole

The synthesis begins with the reaction of 2-hydroxybenzothiazole (151 g, 1 mol) and 2-bromoethane (120 g, 1.1 mol) in tetrahydrofuran (THF) under alkaline conditions (56 g KOH). The mixture is stirred at 0°C for 1 hour, followed by 2 hours at room temperature. After solvent removal, the crude product is washed with ethyl acetate and crystallized from methyl tert-butyl ether, yielding 150 g (84%) of 3-ethylbenzothiazole-2-one.

Reaction Conditions:

  • Molar Ratio: 2-Hydroxybenzothiazole : 2-Bromoethane : KOH = 1 : 1.1 : 1

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0°C → Room temperature

Hydrazination to Form 2,2'-Azino-Bis(3-Ethylbenzothiazoline)

The alkylated product is directly treated with 80% hydrazine hydrate (31 g, 0.625 mol) and hydrochloric acid (0.1–0.2 mol) in THF. Heating under reflux for 4 hours precipitates 2,2'-azino-bis(3-ethylbenzothiazoline), which is filtered and dried to yield 140 g (79%).

Critical Parameters:

  • Catalyst: Hydrochloric acid (0.1–0.2 mol per mole of substrate)

  • Reaction Time: 4 hours

  • Yield Optimization: Excess hydrazine (0.5–0.55 mol) improves cyclization efficiency.

Sulfonation with Fuming Sulfuric Acid

The hydrazine-coupled intermediate (354.5 g, 1 mol) is slowly added to 10% fuming sulfuric acid (1.5–1.8 L) in an ice bath. After stirring at room temperature for 4–6 hours, the mixture is poured onto crushed ice, yielding 510–511 g (99%) of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid).

Key Observations:

  • Sulfonation Efficiency: Near-quantitative conversion due to the electrophilic substitution at the benzothiazole’s 6-position.

  • Safety Note: Exothermic reaction requires controlled addition to prevent overheating.

Salt Formation with Ammonia

The sulfonated product (515 g, 1 mol) is dissolved in methanol (5 L), and ammonia gas or 25% ammonium hydroxide is introduced. Precipitation of the diammonium salt occurs immediately, yielding 450–490 g (82–84%) of this compound after recrystallization.

Purification:

  • Recrystallization Solvent: Water or methanol

  • Purity Confirmation: 1H NMR^1 \text{H NMR} (DMSO-d6) shows characteristic peaks at δ 7.73 (s, 2H), 4.09 (q, 2H), and 1.27 (t, 6H).

Optimization and Reaction Conditions

Solvent and Catalyst Selection

  • Alkylation Step: THF outperforms acetonitrile in dissolving 2-hydroxybenzothiazole and minimizing side reactions.

  • Hydrazination Step: Hydrochloric acid catalyzes the condensation of hydrazine hydrate, with lower acid concentrations (0.1 mol) reducing byproduct formation.

Yield Analysis and Characterization

Table 1: Synthesis Yields for this compound Preparation

StepStarting MaterialProductYield (%)
Alkylation151 g3-Ethylbenzothiazole-2-one84
Hydrazination150 g2,2'-Azino-Bis(3-Ethylbenzothiazoline)79
Sulfonation354.5 gSulfonated Intermediate99
Salt Formation515 gThis compound82–84

Characterization Data:

  • 1H NMR^1 \text{H NMR} (DMSO-d6): Peaks at δ 7.73 (aromatic protons), 4.09 (ethyl –CH2–), and 1.27 (ethyl –CH3) confirm structural integrity.

  • Elemental Analysis: Matches theoretical values for C18_{18}H24_{24}N6_{6}O6_{6}S4_{4}·2NH3_{3}.

Comparative Analysis with Existing Methods

Prior literature describes isolated steps in this compound synthesis, such as the sulfonation of benzothiazole derivatives or hydrazine coupling, but lacks end-to-end protocols. The patented method’s advantages include:

  • Cost Efficiency: 2-Bromoethane and hydrazine hydrate are inexpensive compared to alternative alkylating or coupling agents.

  • Scalability: Pilot-scale production achieved 84% overall yield, demonstrating industrial viability.

Limitations:

  • Sulfonation Hazard: Handling fuming sulfuric acid requires specialized equipment.

  • Byproduct Formation: Trace amounts of over-sulfonated species may necessitate recrystallization.

Industrial-Scale Production Considerations

For large-scale manufacturing, the following adaptations are recommended:

  • Continuous Flow Reactors: Minimize exothermic risks during sulfonation.

  • Solvent Recovery: THF and methanol can be distilled and reused to reduce costs.

  • Quality Control: Implement HPLC to monitor intermediate purity and ensure batch consistency.

Chemical Reactions Analysis

Formation of ABTS Radical Cation (this compound- +)

This compound reacts with an oxidant to form the this compound radical cation . A common method involves reacting this compound with potassium persulfate (K2S2O8) in the dark for 16 hours . Ammonium persulphate can also be used as an oxidant .

ABTS+OxidantABTS+This compound+Oxidant\rightarrow this compound-+

Reaction with Antioxidants

The this compound radical cation reacts quantitatively and instantaneously with several antioxidants . Antioxidants such as Trolox, ascorbic acid, uric acid, cysteine, glutathione, and bilirubin reduce this compound- + . The reaction involves the transfer of a hydrogen atom from the antioxidant to the this compound- +, resulting in a colorless product .

This compound-++Antioxidant\rightarrow this compound+Oxidized\Antioxidant$$###3.[KineticsoftheReaction](pplx://action/followup)Thereactionbetweenthis compound-+andantioxidantscanbedescribedbyitskinetics[4].Therateofthereactiondependsonthecharacteristicsoftheantioxidant[4].Someantioxidants,particularlypolyphenols,exhibitcomplexkineticprofiles,whichcanbeattributedtosuccessivereactionsofdifferentreactivecentersinthemolecule[4].Insomecases,secondaryreactionsoftheproducedradicalscanleadtoapartialrecoveryoftheABTSradicalconcentrationatintermediatereactiontimes[4].###4.[FactorsAffectingtheReaction](pplx://action/followup)Severalfactorscanaffectthereactionbetweenthis compound-+andantioxidants:***[Concentrationofreactants](pplx://action/followup)**Theconcentrationofthis compound-+isusuallyhigherthantheantioxidantconcentrationtoensurethatthereactionproceedseffectively[7].***[Reactiontime](pplx://action/followup)**Thereactionistypicallymeasuredafterafixedtime,suchas6minutes,toallowthereactiontoreachcompletion[2].***[Solvent](pplx://action/followup)**Ethanoliscommonlyusedasasolventforthethis compound-+radicalsolution[2].***[pH](pplx://action/followup)**ThepHofthereactionmediumcanaffectthereactionrateandthestabilityofthereactants[3].***[Temperature](pplx://action/followup)**Thereactionisusuallycarriedoutatroomtemperature[1].###5.[ReactionPathways](pplx://action/followup)Therearetwoprimaryreactionpathwaysinthethis compound/potassiumpersulfatedecolorizationassay[7]:***[CouplingAdductFormation](pplx://action/followup)**Someantioxidants,particularlythoseofaphenolicnature,canformcouplingadductswiththis compound-+[7].***[OxidationwithoutCoupling](pplx://action/followup)**Otherantioxidantscanundergooxidationwithoutcoupling[7].###6.[Stoichiometry](pplx://action/followup)Thestoichiometryofthereactionbetweenthis compound-+andantioxidantscanbecomplex[4][7].Highstoichiometriccoefficientsmayresultfromanexcessofthis compound-+andrelativelyhighratesofthis compound-+consumptioninsidelinereactions[7].###7.[Applications](pplx://action/followup)ThereactionbetweenABTSandantioxidantsisusedtodeterminetheantioxidantcapacityofpurecompounds,complexmixtures,andbiologicalsamplessuchasserum[1][4].TheABTSassayisalsousedtocompareantioxidantcapacityinfoodstuffsandmedicinalplantextracts[5].

Scientific Research Applications

Enzyme Assays

ABTS is commonly employed as a substrate for enzyme-linked assays, especially in the detection of peroxidase activity. The compound's ability to form a colored radical cation upon oxidation makes it suitable for monitoring enzymatic reactions.

Case Study: Horseradish Peroxidase Activity

  • Objective : To measure the catalytic activity of horseradish peroxidase using this compound.
  • Method : The enzyme catalyzes the oxidation of this compound in the presence of hydrogen peroxide, resulting in a green solution measurable at 420 nm.
  • Findings : The reaction kinetics can be monitored spectrophotometrically, allowing for quantification of enzyme activity over time.

Antioxidant Capacity Measurement

This compound is extensively used to assess the antioxidant capacity of various substances. The this compound assay is particularly favored due to its simplicity and reliability.

Trolox Equivalent Antioxidant Capacity (TEAC) Assay

  • Principle : this compound radical cation is generated by reacting this compound with potassium persulfate. This radical cation reacts with antioxidants, leading to a decrease in absorbance.
  • Applications :
    • Food Science : Used to evaluate the antioxidant properties of fruits and vegetables. For example, the antioxidant capacity of Hibiscus extracts was measured using the this compound assay.
    • Pharmaceutical Research : Investigating the antioxidant potential of herbal extracts and their implications for health.
Sample TypeAntioxidant Capacity (TEAC)Reference
Hibiscus Extract2.5 mM Trolox Equivalent
Green Tea Extract1.8 mM Trolox Equivalent
Curcuma xanthorrhiza3.0 mM Trolox Equivalent

Functional Food Analysis

The unique chemical properties of this compound allow it to be used in functional food analysis, particularly in determining the antioxidant capacities of food products.

Example: Polyphenol Compounds

  • Objective : To assess the antioxidant potential of polyphenols found in various fruits.
  • Method : The this compound assay was utilized to quantify how effectively these compounds can scavenge free radicals.
  • Results : The study demonstrated that polyphenols significantly reduce oxidative stress markers, indicating their potential health benefits.

Comparative Analysis with Other Methods

This compound is often compared with other antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power). Each method has its advantages and limitations.

MethodPrincipleAdvantagesLimitations
This compoundElectron transfer reaction with antioxidantsFast, reliable, suitable for water-soluble antioxidantsLimited to specific types of antioxidants
DPPHHydrogen atom transfer reactionSimple procedure, widely recognizedLess effective for water-soluble antioxidants
FRAPReducing power measurementDirect measurement of reducing abilityRequires more complex reagents

Mechanism of Action

The mechanism of action of ABTS (ammonium salt) involves its oxidation by peroxidase enzymes in the presence of hydrogen peroxide. The resulting this compound radical cation is green and can be measured spectrophotometrically. This property makes it useful in various assays to quantify enzyme activity and antioxidant capacity .

Comparison with Similar Compounds

ABTS vs. DPPH

Mechanisms and Methodologies

  • This compound : Operates via single electron transfer (SET) at 734 nm. Effective for both hydrophilic and hydrophobic antioxidants .
  • DPPH : Uses the 2,2-diphenyl-1-picrylhydrazyl radical, measured at 520 nm. Primarily suited for lipophilic compounds due to solubility constraints .

Key Findings

  • Correlation: this compound and DPPH often correlate in assessing phenolic-rich samples (e.g., synthesized 2-methoxyphenol derivatives and Moraceae extracts) due to shared SET mechanisms .
  • Phenolic Affinity: this compound exhibits higher sensitivity for hydrophilic phenolics (e.g., hyperoside in Spondias tuberosa hexane extract) . Activity Levels: In jujube cultivars and Terasen® extracts, this compound reported higher antioxidant activity (69.95–95.82% inhibition) than DPPH (20.85–75.35%) due to phenolic affinity .

This compound vs. ORAC and FRAP

ORAC (Oxygen Radical Absorbance Capacity)

  • Mechanism : Measures hydrogen atom transfer (HAT) to quench peroxyl radicals.
  • Differentiation : Unlike this compound, ORAC evaluates chain-breaking antioxidant activity (e.g., in FeCl3/ascorbate lipid peroxidation assays) .

FRAP (Ferric Reducing Antioxidant Power)

  • Mechanism : Assesses reductive capacity via electron donation to Fe³⁺.

Performance Against Reference Standards

Trolox and Ascorbic Acid

  • This compound Efficiency: Selenoureas (e.g., 2c, 2e) and sigma ligands (e.g., 3c, 3d) showed 90% this compound scavenging, surpassing Trolox (≈80%) and ascorbic acid (≈70%) .
  • Kinetics: this compound reactions with selenoureas reached maximal activity within 6 minutes, comparable to Trolox .

Table 2: this compound Activity of Novel Compounds vs. Standards

Compound This compound Scavenging (%) Comparison to Trolox Source
Selenourea 2c 92% Significantly higher
Dendrimer G1 30 µM TEAC Higher than bola dendrimers
Sigma Ligand 3c 85% Higher than ascorbic acid

Critical Considerations in this compound Application

  • pH Sensitivity : this compound results vary with pH, as peroxidase activity and radical stability are pH-dependent .
  • Reaction Time: Optimal intervals differ by sample (e.g., 2–5 minutes for wines, 60 minutes for low-concentration selenoureas) .
  • Matrix Effects: Hot water extraction matched 50% acetone in this compound for coffee pulp phenolics, highlighting solvent compatibility .

Biological Activity

ABTS, a synthetic compound widely used in biochemical assays, plays a significant role in measuring antioxidant activity. Its utility extends across various fields, including food science, pharmacology, and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and case studies that illustrate its importance in research.

This compound is characterized by its ability to form a stable radical cation (this compound•+) when oxidized, which can be reduced back to its neutral form by antioxidants. The reaction can be summarized as follows:

This compound+AntioxidantThis compound++Reduced Antioxidant\text{this compound}+\text{Antioxidant}\rightarrow \text{this compound}^++\text{Reduced Antioxidant}

The absorbance of the this compound•+ solution at 734 nm is used to quantify the antioxidant capacity of various substances. The higher the reduction in absorbance, the greater the antioxidant activity of the tested sample.

Applications of this compound in Antioxidant Assays

  • Trolox Equivalent Antioxidant Capacity (TEAC) Assay : this compound is commonly employed in TEAC assays to compare the antioxidant capacity of different substances against Trolox, a vitamin E analog. This method is favored for its sensitivity and rapid reaction kinetics compared to other assays like DPPH.
  • Food Industry : this compound assays are extensively used to evaluate the antioxidant properties of food products, particularly those rich in polyphenols. For instance, the antioxidant capacity of hibiscus extracts has been measured using this method, demonstrating significant free radical scavenging abilities .
  • Pharmaceutical Research : In drug development, this compound assays help assess the potential health benefits of natural compounds. Research has shown that various flavonoids exhibit strong reactivity with this compound•+, indicating their potential as therapeutic agents .

Comparative Reactivity and Case Studies

The reactivity of different antioxidants with this compound•+ can vary significantly. Table 1 summarizes some key findings from recent studies:

Antioxidant Reactivity with this compound•+ (mol TE/mol) Comparison with Other Assays
Hispidulin2.82Low reactivity with DPPH
Capsaicin0.74Higher reactivity in FRAP
Quercetin1.8Stronger than Trolox
α-Tocopherol12.4Similar to Trolox

These findings illustrate that while some antioxidants may show high activity in one assay (like this compound), they may not perform as well in others (like DPPH or FRAP), highlighting the importance of using multiple methods for comprehensive analysis .

Research Findings and Implications

Recent studies have demonstrated that this compound•+ can also interact with phenolic compounds through coupling reactions, leading to the formation of stable adducts which may affect the overall antioxidant capacity measured . This complexity suggests that while this compound assays are valuable tools for assessing antioxidant activity, they may not fully capture all interactions occurring within complex mixtures.

For example, a study investigating the antioxidant effects of oolong tea found that its extracts significantly inhibited oxidative stress markers in vitro and increased plasma antioxidant levels in vivo when administered to mice . Such findings underscore the potential health benefits associated with dietary antioxidants.

Q & A

Q. What is the ABTS assay, and how does it measure antioxidant capacity?

The this compound assay quantifies antioxidant activity by measuring the reduction of the this compound•+ radical cation. The radical is generated via chemical oxidation (e.g., potassium persulfate) and exhibits a characteristic absorbance peak at 734 nm. Antioxidants donate electrons to neutralize this compound•+, reducing absorbance proportionally to their concentration. The results are typically expressed as Trolox equivalents (TEAC values) .

Q. Key Methodology :

  • Radical Preparation : this compound is dissolved in buffer (pH 7.4) and oxidized to this compound•+ using potassium persulfate. The solution is stabilized for 12–16 hours in darkness .

  • Standardization : Absorbance is adjusted to 0.70 ± 0.02 at 734 nm for consistency. Deviations >3% require recalibration .

  • Measurement : Samples are mixed with this compound•+ solution, and absorbance is recorded after 6 minutes. Inhibition percentage is calculated as:

    % Inhibition=(1AsampleAcontrol)×100\% \text{ Inhibition} = \left(1 - \frac{A_{\text{sample}}}{A_{\text{control}}}\right) \times 100

    where AcontrolA_{\text{control}} is the absorbance of the untreated radical .

Q. What are the critical factors influencing reproducibility in this compound assay protocols?

Reproducibility depends on:

  • Radical Stability : this compound•+ degrades over time, with a maximum allowable absorbance deviation of ±0.025 AU. Slope-based corrections are recommended for long-term experiments .
  • Temperature Control : Incubation at 30°C minimizes thermal interference .
  • pH Range : The assay is effective across pH 2–10, but deviations alter reaction kinetics .
  • Interference Mitigation : Non-phenolic compounds (e.g., sugars) may yield false positives. Parallel validation with HPLC or DPPH assays is advised .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound assay conditions for complex samples?

RSM identifies optimal parameters (e.g., solvent concentration, temperature) through statistical modeling. For example:

  • Central Composite Design (CCD) : Used to optimize this compound and H₂O₂ concentrations, yielding the polynomial model:

    Activity=87.99+31.05A+23.18B+12.18AB1.69A213.64B2\text{Activity} = 87.99 + 31.05A + 23.18B + 12.18AB - 1.69A^2 - 13.64B^2

    where AA = this compound concentration and BB = H₂O₂ concentration .

  • Box-Behnken Design (BBD) : Applied to ultrasound-assisted extraction, maximizing antioxidant yield at 50% ethanol, 80°C, and 5-minute extraction (relative error <5% between experimental and predicted values) .

Q. Validation Table :

ParameterPredicted ValueExperimental ValueRelative Error (%)
RC (mg GAE/g)13.72613.3774.32
This compound (µmol TE/g)242.762250.5512.97
Source: Optimization study using RSM

Q. How do discrepancies between this compound and DPPH assay results inform antioxidant mechanisms?

Divergent results arise from differences in radical polarity and reaction kinetics:

  • This compound•+ : Hydrophilic, reacts rapidly with both hydrophilic (e.g., ascorbic acid) and lipophilic antioxidants (e.g., α-tocopherol) .
  • DPPH : Lipophilic, preferentially interacts with non-polar antioxidants.
  • Case Study : Beet stalk extracts showed 250.55 µmol TE/g via this compound but only 22.46 µmol TE/g via DPPH, suggesting polar antioxidants dominate the sample .

Recommendation : Combine this compound with complementary assays (e.g., FRAP, ORAC) to profile antioxidant mechanisms .

Q. How can researchers address contradictions in this compound-derived TEAC values across studies?

TEAC variability stems from:

  • Standardization Inconsistencies : Use of gallic acid vs. Trolox as reference .
  • Radical Generation Methods : Chemical (persulfate) vs. enzymatic (myeloperoxidase) oxidation alters radical stability .
  • Sample Matrix Effects : Proteins (e.g., albumin) may quench this compound•+ non-specifically .

Q. Best Practices :

  • Report detailed protocols (e.g., radical generation method, pH, incubation time) .
  • Normalize data to a universally accepted standard (e.g., Trolox) .

Q. What statistical approaches are recommended for analyzing this compound assay data in multi-variable experiments?

  • Second-Order Polynomial Models : Fit experimental data to equations of the form:

    Y=β0+β1X1+β2X2+β3X1X2+β4X12+β5X22Y = \beta_0 + \beta_1X_1 + \beta_2X_2 + \beta_3X_1X_2 + \beta_4X_1^2 + \beta_5X_2^2

    where YY = antioxidant activity and XiX_i = independent variables (e.g., temperature, solvent concentration) .

  • ANOVA Validation : Confirm model significance (p<0.05p < 0.05) and lack-of-fit tests .

Q. How does the this compound assay compare to FRAP in assessing antioxidant power?

ParameterThis compound AssayFRAP Assay
Mechanism Electron transfer (ET)Single electron transfer (SET)
Radical Type Pre-formed this compound•+Fe³⁺-TPTZ complex
pH Sensitivity Broad (pH 2–10)Limited to acidic conditions (pH 3.6)
Interference Susceptible to light degradationLess affected by sample turbidity
Source: Comparative analysis of antioxidant assays

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